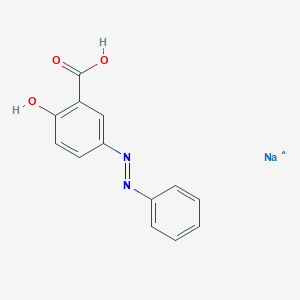

Sodium 5-(phenylazo)salicylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 5-(phenylazo)salicylate is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) attached to a salicylate moiety. This compound is known for its vibrant color and is often used in dyeing processes. It also has applications in various scientific research fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(phenylazo)salicylate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by reacting aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with salicylic acid under alkaline conditions to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of reactants to the desired product .

化学反应分析

Types of Reactions: Sodium 5-(phenylazo)salicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst like palladium on carbon are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

Oxidation: Products can include quinones or other oxidized aromatic compounds.

Reduction: The major products are typically aromatic amines.

Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.

科学研究应用

Chemical Properties and Structure

Molecular Formula : C13H10N2NaO3

Molecular Weight : 265.22 g/mol

CAS Number : 10143-07-4

Sodium 5-(phenylazo)salicylate is characterized by its phenylazo group, which imparts unique optical properties that are exploited in various applications.

Analytical Chemistry

This compound is primarily used as a reagent in analytical chemistry due to its ability to form colored complexes with metal ions. This property allows it to be utilized in:

- Colorimetric Analysis : The compound can be used to detect metal ions such as copper and lead through colorimetric methods, where the intensity of the color change correlates with the concentration of the metal ion present in a sample. This method is advantageous for environmental monitoring and quality control in industries.

- Spectrophotometry : The compound's distinct absorption characteristics make it suitable for spectrophotometric analysis, allowing for precise quantification of target analytes in complex mixtures .

Material Science

In material science, this compound serves as a precursor for synthesizing azo dyes and polymers with specific properties. Its applications include:

- Polymer Synthesis : The compound can be polymerized to create materials with enhanced thermal stability and mechanical properties. These polymers find applications in coatings, adhesives, and composite materials.

- Smart Materials : Due to its photoresponsive nature, this compound can be incorporated into smart materials that change their properties upon exposure to light. This feature is particularly useful in developing sensors and actuators .

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical fields:

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances their solubility and bioavailability. Research indicates that this compound can be used to develop drug delivery systems that release therapeutic agents in a controlled manner .

- Antimicrobial Activity : Investigations have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents or coatings for medical devices .

Case Study 1: Colorimetric Detection of Heavy Metals

A study demonstrated the efficacy of this compound in detecting lead ions in water samples. The method involved adding the reagent to the sample, resulting in a color change proportional to the lead concentration. This approach provided a rapid and cost-effective means for environmental monitoring.

Case Study 2: Drug Delivery Applications

In another study, this compound was integrated into a polymer matrix for drug delivery. The results showed that the release rate of the drug could be controlled by adjusting the concentration of the sodium salt, highlighting its potential for targeted therapy.

作用机制

The mechanism of action of Sodium 5-(phenylazo)salicylate involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can then interact with enzymes and proteins in biological systems. This interaction can inhibit the activity of certain enzymes, leading to anti-inflammatory and other therapeutic effects. The compound is also known to interact with cellular pathways involved in oxidative stress and inflammation .

相似化合物的比较

Phenyl salicylate: Known for its use in sunscreens and as an antiseptic.

5-Aminosalicylic acid: Used in the treatment of inflammatory bowel diseases.

Sulfasalazine: A drug used to treat rheumatoid arthritis and ulcerative colitis.

Uniqueness: Sodium 5-(phenylazo)salicylate is unique due to its azo group, which imparts distinct chemical and physical properties. Unlike phenyl salicylate, which is primarily used for its antiseptic properties, this compound is valued for its vibrant color and its applications in dyeing and staining. Compared to 5-aminosalicylic acid and sulfasalazine, it has a broader range of applications in both industrial and research settings .

生物活性

Sodium 5-(phenylazo)salicylate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an azo compound derived from salicylic acid, characterized by the presence of a phenylazo group. The general structure can be represented as follows:

The azo group (−N=N−) plays a crucial role in the biological activity of the compound, particularly in its ability to undergo reduction to form aromatic amines, which can interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This is particularly relevant in conditions characterized by oxidative stress and inflammation.

- Cellular Pathways : It interacts with cellular pathways that regulate oxidative stress, potentially offering protective effects against conditions like neurodegenerative diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .

Antioxidant Activity

The compound has demonstrated antioxidant capabilities, scavenging free radicals and reducing lipid peroxidation in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various chronic diseases .

Case Study: Salicylate Toxicity

A notable case reported a 61-year-old woman who experienced acute focal neurologic deficits associated with salicylate toxicity. While this case primarily highlights the risks associated with salicylate compounds, it underscores the importance of monitoring salicylate levels in patients using related medications. The patient's recovery was attributed to timely medical intervention, emphasizing the need for awareness regarding salicylate-related side effects .

Research Findings

A summary of key research findings related to this compound is presented in the following table:

属性

CAS 编号 |

10143-07-4 |

|---|---|

分子式 |

C13H9N2NaO3 |

分子量 |

264.21 g/mol |

IUPAC 名称 |

sodium;2-hydroxy-5-phenyldiazenylbenzoate |

InChI |

InChI=1S/C13H10N2O3.Na/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9;/h1-8,16H,(H,17,18);/q;+1/p-1 |

InChI 键 |

BQKLAUJORLAFTN-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O.[Na] |

规范 SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。